molecular formula C9H13NO2 B2549397 1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1330751-63-7

1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2549397
CAS No.: 1330751-63-7
M. Wt: 167.208
InChI Key: RKETYQLYWCLNMU-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with an isopropyl group at the 1-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in organic synthesis.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.

    1-Isopropyl-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl group at the 4-position.

    4-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, affecting its reactivity and applications.

Uniqueness: 1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which influence its steric and electronic properties. These substitutions can enhance its stability, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-methyl-1-propan-2-ylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)10-4-7(3)8(5-10)9(11)12/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKETYQLYWCLNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330751-63-7
Record name 4-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
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